Octanoato de litio

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

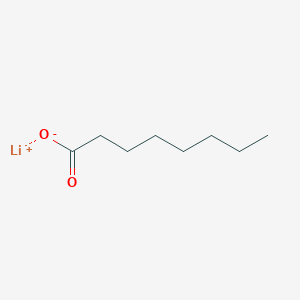

Lithium octanoate, also known as lithium caprylate, is an organometallic compound with the chemical formula LiO₂C(CH₂)₆CH₃. It is a lithium salt of octanoic acid (caprylic acid). This compound is part of a broader class of organometallics, which are widely used as reagents, catalysts, and precursor materials in various industrial and scientific applications .

Aplicaciones Científicas De Investigación

Lithium octanoate has a wide range of applications in scientific research and industry:

Chemistry: Used as a reagent in organic synthesis and as a catalyst in various chemical reactions.

Biology: Investigated for its potential use in biological systems, particularly in the study of lithium’s effects on cellular processes.

Medicine: Explored for its potential therapeutic effects, particularly in the treatment of neurological disorders.

Industry: Utilized in the production of thin films, as a precursor in the manufacturing of lithium-based materials, and in the formulation of lubricants and greases

Mecanismo De Acción

Target of Action

Lithium Octanoate, like other lithium compounds, primarily targets enzymes that have magnesium as a co-factor . The main molecular determinants of lithium action include the inhibition of inositol monophosphatase (IMPA) and glycogen synthase kinase-3 (GSK-3) .

Mode of Action

Lithium Octanoate interacts with its targets by inhibiting their activity. For instance, it inhibits GSK-3, which has a wide range of effects, including axis development in embryos, cell and tissue differentiation, neurogenesis, osteogenesis, and control of apoptosis . This results in neuroprotection and an attenuation of cognitive deficits . Lithium also reduces excitatory neurotransmission while increasing GABA or inhibitory neurotransmission .

Biochemical Pathways

Lithium Octanoate affects several biochemical pathways. It modulates the cycle of neurotransmission and alters gene transcription . It also impacts the mitochondrial function, improving it via its role in phospholipid metabolism and inositol depletion .

Pharmacokinetics

Lithium, in general, is known to be excreted solely by the kidney Therefore, patients with renal failure are at increased risk for adverse effects

Result of Action

The molecular and cellular effects of Lithium Octanoate’s action are diverse. It has been shown to have neuroprotective effects, reducing cognitive deficits . It also plays a significant role in mitochondrial function, influencing energy production and oxidative stress . Furthermore, lithium impacts proteins involved in the processing of APP, suggesting a possible involvement in Alzheimer’s disease .

Action Environment

Environmental factors can influence the action, efficacy, and stability of Lithium Octanoate. For instance, leaching of lithium from discharged batteries and its subsequent migration through soil and water represents serious environmental hazards . This is because lithium accumulates in the food chain, impacting ecosystems and human health . Therefore, the environmental context is crucial when considering the use and impact of Lithium Octanoate.

Análisis Bioquímico

Molecular Mechanism

Lithium ions are known to interfere with a large number of cellular processes and modulate the expression of hundreds of genes

Temporal Effects in Laboratory Settings

Lithium compounds are generally stable under normal conditions .

Dosage Effects in Animal Models

There is limited information available on the effects of lithium octanoate at different dosages in animal models. Lithium has been studied extensively in animal models, and its effects can vary with dosage .

Metabolic Pathways

Lithium is known to interfere with several cellular signaling pathways, including adenylate cyclase, eicosanoid formation, phosphoinositol, and glycogen synthase .

Transport and Distribution

Lithium ions are known to be transported across cell membranes via various transporters .

Subcellular Localization

Lithium ions are known to influence various subcellular processes, including those in the mitochondria and endoplasmic reticulum .

Métodos De Preparación

Synthetic Routes and Reaction Conditions: Lithium octanoate can be synthesized through a reaction between lithium hydroxide (LiOH) and octanoic acid (C₇H₁₅COOH). The reaction typically occurs in an aqueous medium, where lithium hydroxide is dissolved in water and then reacted with octanoic acid. The reaction proceeds as follows:

LiOH+C7H15COOH→LiO2C(CH2)6CH3+H2O

Industrial Production Methods: In industrial settings, lithium octanoate is produced by reacting lithium carbonate (Li₂CO₃) with octanoic acid. The reaction is carried out in a solvent such as ethanol or methanol to facilitate the dissolution of reactants and the formation of the product. The reaction conditions typically involve heating the mixture to around 60-70°C and maintaining it under reflux for several hours to ensure complete conversion. The product is then purified by recrystallization or distillation .

Types of Reactions:

Oxidation: Lithium octanoate can undergo oxidation reactions, particularly when exposed to strong oxidizing agents. This can lead to the formation of lithium carbonate and other by-products.

Reduction: Although less common, lithium octanoate can be reduced under specific conditions, leading to the formation of lithium alkoxides.

Substitution: Lithium octanoate can participate in substitution reactions, where the octanoate group is replaced by other functional groups. This is often facilitated by the presence of a catalyst or under specific reaction conditions.

Common Reagents and Conditions:

Oxidizing Agents: Potassium permanganate (KMnO₄), hydrogen peroxide (H₂O₂).

Reducing Agents: Lithium aluminum hydride (LiAlH₄), sodium borohydride (NaBH₄).

Catalysts: Transition metal catalysts such as palladium (Pd), platinum (Pt).

Major Products Formed:

Oxidation: Lithium carbonate (Li₂CO₃), carbon dioxide (CO₂).

Reduction: Lithium alkoxides.

Substitution: Various lithium salts depending on the substituent introduced.

Comparación Con Compuestos Similares

Lithium acetate (LiO₂CCH₃): Another lithium salt of a carboxylic acid, used in similar applications but with different chemical properties.

Lithium stearate (LiO₂C(CH₂)₁₆CH₃): A lithium salt of a longer-chain fatty acid, commonly used as a thickening agent in lubricants and greases.

Lithium carbonate (Li₂CO₃): Widely used in the treatment of bipolar disorder and as a precursor in the production of other lithium compounds.

Uniqueness of Lithium Octanoate: Lithium octanoate is unique due to its specific chain length and the properties conferred by the octanoate group. This makes it particularly useful in applications requiring a balance between hydrophobic and hydrophilic properties, such as in the formulation of specialty chemicals and materials .

Propiedades

Número CAS |

16577-52-9 |

|---|---|

Fórmula molecular |

C8H16LiO2 |

Peso molecular |

151.2 g/mol |

Nombre IUPAC |

lithium;octanoate |

InChI |

InChI=1S/C8H16O2.Li/c1-2-3-4-5-6-7-8(9)10;/h2-7H2,1H3,(H,9,10); |

Clave InChI |

JZNCZMYNMUBFOD-UHFFFAOYSA-N |

SMILES |

[Li+].CCCCCCCC(=O)[O-] |

SMILES isomérico |

[Li+].CCCCCCCC(=O)[O-] |

SMILES canónico |

[Li].CCCCCCCC(=O)O |

Key on ui other cas no. |

16577-52-9 |

Pictogramas |

Irritant |

Números CAS relacionados |

124-07-2 (Parent) |

Sinónimos |

caprylic acid caprylic acid, 14C-labeled caprylic acid, aluminum salt caprylic acid, ammonia salt caprylic acid, barium salt caprylic acid, cadmium salt caprylic acid, calcium salt caprylic acid, cesium salt caprylic acid, chromium(+2) salt caprylic acid, cobalt salt caprylic acid, copper salt caprylic acid, copper(+2) salt caprylic acid, iridum(+3) salt caprylic acid, iron(+3) salt caprylic acid, lanthanum(+3) salt caprylic acid, lead(+2) salt caprylic acid, lithium salt caprylic acid, manganese salt caprylic acid, nickel(+2) salt caprylic acid, potassium salt caprylic acid, ruthenium(+3) salt caprylic acid, sodium salt caprylic acid, sodium salt, 11C-labeled caprylic acid, tin salt caprylic acid, tin(+2) salt caprylic acid, zinc salt caprylic acid, zirconium salt caprylic acid, zirconium(+4) salt lithium octanoate octanoate octanoic acid sodium caprylate sodium octanoate |

Origen del producto |

United States |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: How does the NMR diffusion method provide insights into the behavior of Lithium octanoate in solution?

A1: Lithium octanoate, like other surfactants, can self-assemble into aggregates in solution. The NMR diffusion method is particularly insightful for studying these systems. This technique measures the diffusion coefficients of molecules, which are directly related to their size and shape in solution. [] By analyzing the diffusion behavior of Lithium octanoate, researchers can glean information about:

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.